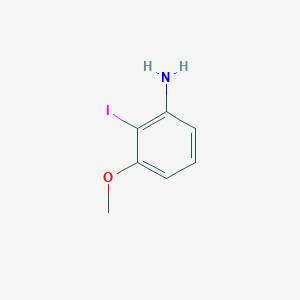

2-Iodo-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYUYGHVCASWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543282 | |

| Record name | 2-Iodo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98991-09-4 | |

| Record name | 2-Iodo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-3-methoxyaniline: Properties, Handling, and Synthetic Applications

This technical guide provides a comprehensive overview of the physical properties, safe handling procedures, and key synthetic applications of 2-Iodo-3-methoxyaniline. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical data with practical insights to facilitate the effective and safe use of this versatile chemical intermediate.

Introduction: A Profile of this compound

This compound, with the CAS number 98991-09-4, is a substituted aniline that serves as a valuable building block in organic chemistry.[1] Its unique substitution pattern, featuring an iodine atom ortho to the amino group and a methoxy group in the meta position, imparts a distinct reactivity profile that is highly sought after in the synthesis of complex molecules. The presence of the iodo-, amino-, and methoxy- functionalities allows for a wide range of chemical transformations, making it a key intermediate in the construction of heterocyclic compounds and other elaborate molecular architectures.

The strategic placement of the iodine atom makes it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. The amino group, on the other hand, can be readily modified or can direct the regioselectivity of subsequent reactions. This dual functionality has cemented the role of this compound as an indispensable tool for synthetic chemists.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key physical data for this compound. It is important to note that while some experimental values are available, others are predicted and should be considered with appropriate scientific caution.

| Property | Value | Source |

| CAS Number | 98991-09-4 | [1] |

| Molecular Formula | C₇H₈INO | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 300.9 ± 32.0 °C (Predicted) | [2] |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| Purity | Typically ≥95% |

Note: The predicted melting point appears unusually high for a substituted aniline and should be experimentally verified.

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons would present as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine would be significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the iodo, methoxy, and amino substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Typically observed around 1250-1350 cm⁻¹.

-

C-O stretching (aryl ether): A strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-I stretching: Found in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 249, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of the iodo and methoxy groups.

Safety, Handling, and Storage

Due to the potential hazards associated with substituted anilines and iodo-compounds, strict adherence to safety protocols is essential when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds such as 2-methoxyaniline provides valuable guidance.[4][5]

Hazard Identification

Based on data for analogous compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Carcinogenicity: May cause cancer. 2-Methoxyaniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[4][5]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4]

Recommended Handling Procedures

A logical workflow for handling this compound is depicted below, emphasizing the importance of a controlled and safe experimental environment.

Caption: A flowchart illustrating the essential steps for the safe handling of this compound.

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and dark place. Many suppliers recommend storage in a freezer at -20°C under an inert atmosphere to maintain its purity and stability.

Key Synthetic Application: The Larock Indole Synthesis

A prominent application of this compound is in the Larock indole synthesis , a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles.[6][7] This reaction is highly valued for its versatility and tolerance of a wide range of functional groups.

Reaction Mechanism and Rationale

The Larock indole synthesis proceeds through a catalytic cycle involving the following key steps:

-

Oxidative Addition: The o-iodoaniline derivative undergoes oxidative addition to a Pd(0) catalyst.

-

Alkyne Coordination and Insertion: A disubstituted alkyne coordinates to the resulting Pd(II) complex, followed by migratory insertion into the aryl-palladium bond.

-

Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle.

-

Reductive Elimination: Reductive elimination from this intermediate regenerates the Pd(0) catalyst and yields the indole product.

The choice of 2-iodoaniline derivatives is crucial for the success of this reaction, as the carbon-iodine bond is more reactive towards oxidative addition than carbon-bromine or carbon-chlorine bonds.

Experimental Protocol Example

While a specific protocol for this compound was not found in the immediate search, a general procedure for the Larock indole synthesis using an o-iodoaniline is as follows. This should be adapted and optimized for the specific substrates being used.

Materials:

-

This compound

-

Disubstituted alkyne (2-5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, catalyst)

-

Triphenylphosphine (PPh₃, ligand)

-

Potassium carbonate (K₂CO₃, base)

-

Lithium chloride (LiCl)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the disubstituted alkyne, potassium carbonate, and lithium chloride.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in anhydrous DMF.

-

Add the catalyst solution to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A generalized experimental workflow for the Larock indole synthesis.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of indole-containing scaffolds. While a comprehensive dataset of its physical properties is still emerging, its utility in reactions such as the Larock indole synthesis is well-established. Researchers and drug development professionals are encouraged to exercise caution in handling this compound, drawing upon safety data from analogous structures, and to perform thorough characterization to confirm its identity and purity in their applications. The insights and protocols provided in this guide are intended to support the safe and effective use of this compound in advancing chemical research and development.

References

- Safety Data Sheet - CDN Isotopes. [URL: https://www.cdnisotopes.com/msds/D-6831.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-23). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88255]

- Sigma-Aldrich - Safety Data Sheet. (2018-05-14). [URL: https://www.sigmaaldrich.com/sds/Aldrich/A88255]

- SAFETY DATA SHEET - Fisher Scientific. (2010-06-04). [URL: https://www.fishersci.com/msds?productName=AC103310050]

- This compound | C7H8INO | CID 13541358 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13541358]

- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004353/]

- The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives - ResearchGate. [URL: https://www.researchgate.

- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08930b]

- Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167500/]

- This compound | 98991-09-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f8681]

- Larock indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Larock_indole_synthesis]

- material safety data sheet sds/msds - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27315_msds.pdf]

- 98991-09-4|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/98991-09-4.html]

- Preparation method of 2-iodo-4-methoxyaniline (2018) | Yang Zhuhong - SciSpace. [URL: https://typeset.io/papers/preparation-method-of-2-iodo-4-methoxyaniline-2l6z1j9q1v]

- This compound factory price - Hangzhou Sartort Biopharma Co., Ltd. [URL: https://www.lookchem.com/product_China-Suppliers-2-Iodo-3-methoxyaniline-factory-price-98991-09-4/15697669.html]

Sources

- 1. This compound | C7H8INO | CID 13541358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound factory price, CasNo.98991-09-4 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 3. 98991-09-4|this compound|BLD Pharm [bldpharm.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Iodo-3-methoxyaniline: A Key Building Block in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of 2-Iodo-3-methoxyaniline, a versatile and highly valuable scaffold in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, explore robust synthetic and purification protocols, and analyze its reactivity profile. The core of this document focuses on the strategic application of this building block in the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The insights provided are grounded in established chemical principles and are designed to empower researchers in leveraging this reagent to its full potential in drug discovery programs.

Core Characteristics of the this compound Scaffold

This compound (CAS No: 98991-09-4) is a disubstituted aniline derivative whose strategic importance stems from the orthogonal reactivity of its three functional groups: the nucleophilic amine, the versatile aryl iodide, and the electronically-influential methoxy group.[1][2] This arrangement allows for sequential, regioselective modifications, making it a powerful precursor for constructing complex, polyfunctionalized molecules.[2]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₈INO | [1] |

| Molecular Weight | 249.05 g/mol | [1][3] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [1] |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Structural Anatomy

The unique substitution pattern of this compound is the key to its synthetic utility. The interplay between the electron-donating amino and methoxy groups and the bulky, polarizable iodine atom dictates the molecule's reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

A reliable and scalable synthesis is paramount for the utility of any building block. While various methods exist, decarboxylative iodination of the corresponding anthranilic acid offers a practical and efficient route.

Recommended Synthetic Protocol: Decarboxylative Iodination

This method is advantageous as it often proceeds under mild, transition-metal-free conditions, reducing the risk of metallic contamination in the final product.

Reaction Scheme: 3-Methoxyanthranilic acid → this compound

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxyanthranilic acid (1.0 eq).

-

Solvent Addition: Add acetonitrile (approx. 10 mL per 1 g of starting material). Stir the suspension at room temperature.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the suspension. Causality Note: NIS is chosen as a mild and effective electrophilic iodine source, which is generally easier to handle and more selective than molecular iodine.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot typically indicates reaction completion (usually 2-4 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M sodium thiosulfate solution (to quench any remaining NIS/iodine), saturated sodium bicarbonate solution, and brine. Causality Note: The aqueous washes are critical for removing inorganic byproducts and unreacted reagents, simplifying the final purification step.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This typically yields this compound as a solid with >95% purity.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its capacity to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The aryl iodide is the most reactive site for such transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in medicinal chemistry.[4][5] It involves the reaction of the aryl iodide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4][6]

Key Advantages:

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is essential in multi-step drug synthesis.[6]

-

Commercial Availability: A vast array of boronic acids and esters are commercially available, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

-

Robustness: The reaction is highly reliable and extensively documented.[7]

Caption: Workflow for Suzuki-Miyaura Coupling.

Other Important Transformations

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the coupling of the aryl iodide with various primary or secondary amines. This is a cornerstone reaction for accessing diarylamines and other complex amine-containing structures prevalent in pharmaceuticals.[8][9]

-

Sonogashira Coupling: Facilitates the formation of C-C triple bonds by coupling the aryl iodide with a terminal alkyne, providing access to aryl alkynes, which are versatile intermediates for further functionalization.

-

Larock Indole Synthesis: This compound is a precursor for synthesizing substituted indoles, a privileged scaffold in medicinal chemistry, via palladium-catalyzed annulation with alkynes.[10]

Applications in Medicinal Chemistry

Aniline substructures are common in drug candidates, but they can also be metabolic liabilities, leading to the formation of reactive metabolites.[9] Judiciously substituted anilines like this compound serve as critical starting points to build molecules where these liabilities are minimized or where the substitution pattern is key for biological activity.

For instance, the biaryl scaffold formed via Suzuki coupling is a common core in many kinase inhibitors. By starting with this compound, medicinal chemists can rapidly synthesize a library of analogues by varying the boronic acid coupling partner. The methoxy and amino groups can then be used as handles for further modification to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[15] The compound can be light-sensitive.[13][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13][15]

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3][14] Causes skin and serious eye irritation.[3][14] May cause respiratory irritation.[3][14]

References

-

This compound | C7H8INO | CID 13541358 - PubChem. [Link]

-

2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem. [Link]

-

3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry. [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. [Link]

-

2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Preparation method of 2-iodo-4-methoxyaniline (2018) | Yang Zhuhong - SciSpace. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

-

The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates - ACS Publications. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC. [Link]

Sources

- 1. This compound | C7H8INO | CID 13541358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. youtube.com [youtube.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

2-Iodo-3-methoxyaniline CAS number 98991-09-4

An In-Depth Technical Guide to 2-Iodo-3-methoxyaniline (CAS No. 98991-09-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Its unique trifunctional substitution pattern—featuring an amine, a methoxy group, and a strategically positioned iodine atom on a benzene ring—renders it an important intermediate for constructing complex molecular architectures.[1][2] Particularly in the fields of medicinal chemistry and drug development, this compound acts as a linchpin precursor for synthesizing polysubstituted heterocyclic scaffolds, such as indoles and quinolines, which form the core of numerous biologically active agents.[1][]

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the compound's properties, a robust synthesis protocol with mechanistic rationale, a detailed exploration of its reactivity in key transformations, and a look into its practical applications, all grounded in authoritative references.

Part 1: Physicochemical Properties & Spectral Analysis

The utility of this compound begins with its fundamental chemical and physical characteristics. The interplay between the electron-donating amine and methoxy groups and the bulky, electron-withdrawing iodo group dictates its reactivity, solubility, and spectral properties.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 98991-09-4 | [4][5] |

| Molecular Formula | C₇H₈INO | [4][5][6] |

| Molecular Weight | 249.05 g/mol | [1][5][6] |

| IUPAC Name | This compound | [5][7] |

| Synonyms | 3-Amino-2-iodoanisole, 3-Methoxy-2-iodoaniline | [5] |

| Appearance | Solid | [1][7][8] |

| Purity | Commercially available from 95% to >99% | [4][7][8] |

| Storage | Store under inert atmosphere, protected from light, in a freezer (-20°C) | [7][9] |

| InChI Key | MIYUYGHVCASWTR-UHFFFAOYSA-N | [1][7] |

Anticipated Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the δ 6.5-7.5 ppm range, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A singlet corresponding to the three methoxy protons (–OCH₃) should appear around δ 3.8 ppm. The two amine protons (–NH₂) will likely present as a broad singlet with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. Six signals will be in the aromatic region (δ 100-160 ppm), including the carbon bearing the iodine (C-I), which is expected to be significantly downfield, and the carbon attached to the methoxy group (C-O). A signal around δ 55-60 ppm will correspond to the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A characteristic doublet in the 3300-3500 cm⁻¹ region corresponds to the symmetric and asymmetric N-H stretching of the primary amine. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group will be just below 3000 cm⁻¹. Strong absorptions for aromatic C=C stretching will be visible in the 1450-1600 cm⁻¹ range, and a prominent C-O ether stretch should be observed between 1000-1300 cm⁻¹.[12]

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 249. A prominent fragment corresponding to the loss of the iodine atom ([M-127]⁺) at m/z = 122 is also highly anticipated, serving as a key diagnostic feature for this iodo-substituted compound.

Part 2: Synthesis & Mechanistic Rationale

Several synthetic strategies can be envisioned for this compound, including directed ortho-metalation or decarboxylative iodination.[1][13] However, the most direct and common approach is the regioselective electrophilic iodination of the readily available precursor, 3-methoxyaniline.[1][14]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Iodination

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxyaniline (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the reaction's exothermicity and minimize the formation of di-iodinated side products.

-

Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 eq.) in the same solvent portion-wise over 30 minutes. The slight excess of NIS ensures complete consumption of the starting material.

-

Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine/NIS.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Causality Behind Experimental Choices

-

Regioselectivity: The outcome of this reaction is dictated by the powerful directing effects of the amine and methoxy groups. Both are ortho-, para-directors. In 3-methoxyaniline, the C2 position is ortho to both the amine and the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C4 and C6 positions are also activated, but the synergistic activation at C2 makes it the predominant site of iodination.[1]

-

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred over molecular iodine (I₂) because it is a milder, easier-to-handle solid and does not require an accompanying oxidant. It provides a source of the electrophilic iodine species (I⁺) necessary for the substitution reaction.

-

Temperature Control: Running the reaction at 0°C is a standard precaution in electrophilic aromatic substitutions on highly activated rings like anilines. It helps prevent over-reaction (di- or tri-iodination) and potential side reactions.

Part 3: Chemical Reactivity & Key Transformations

The synthetic power of this compound lies in its ability to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to a Pd(0) catalyst.

Case Study: The Larock Indole Synthesis

A standout application is its use in the Larock indole synthesis, a powerful, one-pot method for creating substituted indoles from an o-iodoaniline and an alkyne.[1] This reaction is a cornerstone of heterocyclic chemistry, providing rapid access to the indole core found in countless pharmaceuticals.

Caption: Simplified catalytic cycle for the Lar-ock Indole Synthesis.

Representative Protocol: Larock Indole Synthesis

-

Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.1 eq.).

-

Reagents: Add a base, typically a carbonate like potassium carbonate (K₂CO₃, 2.0 eq.) or an organic base like N,N-diisopropylethylamine (DIPEA).

-

Solvent: Add an anhydrous, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Alkyne Addition: Add the desired disubstituted alkyne (1.2 eq.).

-

Reaction: Heat the reaction mixture, typically to 80-100°C, and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the target 2,3-disubstituted indole.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst first undergoes oxidative addition into the C-I bond of the aniline. The resulting Aryl-Pd(II) complex then coordinates with the alkyne, followed by a migratory insertion (carbopalladation) step. The key final step is an intramolecular C-N bond formation where the aniline nitrogen attacks the palladium-bound vinyl group, followed by reductive elimination, which forms the indole product and regenerates the Pd(0) catalyst.[1]

Part 4: Applications in Drug Discovery

Aniline-containing fragments are common in pharmaceuticals but can sometimes be metabolic liabilities, leading to the formation of reactive metabolites.[15] Highly substituted anilines like this compound are therefore valuable not just for their reactivity, but for creating complex final structures where the aniline moiety is masked or part of a more stable heterocyclic system, mitigating potential toxicity.

A prime example is its documented use as a key precursor in the synthesis of the 4-hydroxytryptamine scaffold, which is the foundational structure of the psychoactive compound psilocin.[1] This demonstrates its direct relevance in accessing neurologically active compound classes.

Caption: Logical pathway from building block to a drug-relevant scaffold.

The ability to use this single, readily available precursor to generate a diverse library of polysubstituted indoles and other heterocycles makes it an invaluable tool in lead generation and optimization campaigns in drug discovery.[1]

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential. While specific toxicological data for this compound is limited, aniline derivatives should generally be treated as potentially hazardous. The parent compound, o-anisidine, is a known carcinogen.[16][17] Therefore, stringent safety protocols are required.

Safety & Handling Summary

| Aspect | Recommendation | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Hazard Statements | H302: Harmful if swallowed. (Note: Isomers have more extensive warnings, handle with caution). | [7][18] |

| Engineering Controls | Always handle inside a certified chemical fume hood. | [19] |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | [7] |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation. | [16] |

| Storage | Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), protected from light, in a freezer (-20°C). | [7][9] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations. | [20] |

Disclaimer: This information is for guidance only. Users must consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this chemical and perform a thorough risk assessment. Treat this compound with the caution afforded to a potentially toxic and carcinogenic substance.

References

-

PubChem. This compound | C7H8INO | CID 13541358. Available at: [Link]

-

Alachem Co., Ltd. 98991-09-4 | this compound. Available at: [Link]

-

Wang, F., et al. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Available at: [Link]

-

PubChem. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508. Available at: [Link]

-

Organic Syntheses. Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Available at: [Link]

-

Synthonix. 3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry. Available at: [Link]

-

Chemsrc. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8. Available at: [Link]

-

ResearchGate. Standardised reaction of aniline with iodobenzene. Available at: [Link]

-

SciSpace. Preparation method of 2-iodo-4-methoxyaniline (2018). Available at: [Link]

-

001CHEMICAL. CAS No. 77770-09-3, 5-Iodo-2-methoxyaniline. Available at: [Link]

-

ScienceDirect. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Available at: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available at: [Link]

-

Wikipedia. o-Anisidine. Available at: [Link]

-

National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available at: [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available at: [Link]

-

YouTube. Determining a Structure with IR and NMR. Available at: [Link]

-

YouTube. Predicting a Structure Based on NMR and IR Spectra. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. This compound factory price, CasNo.98991-09-4 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 5. This compound | C7H8INO | CID 13541358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 98991-09-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound | 98991-09-4 [sigmaaldrich.com]

- 8. This compound | 98991-09-4 [sigmaaldrich.com]

- 9. 98991-09-4|this compound|BLD Pharm [bldpharm.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. Page loading... [wap.guidechem.com]

- 15. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. o-Anisidine - Wikipedia [en.wikipedia.org]

- 18. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-3-methoxyaniline

Abstract

This guide provides an in-depth exploration of the synthetic pathways leading to 2-iodo-3-methoxyaniline, a pivotal intermediate in contemporary organic synthesis. Valued for its unique substitution pattern, this compound serves as a versatile precursor for the construction of complex heterocyclic systems and is particularly instrumental in palladium-catalyzed cross-coupling reactions. This document details the primary synthetic strategies, with a focus on the direct electrophilic iodination of 3-methoxyaniline. We will dissect the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the causality behind critical procedural steps. Furthermore, this guide covers safety considerations, purification techniques, and the significant applications of the title compound, particularly in the Larock indole synthesis, to provide researchers and drug development professionals with a comprehensive and actionable resource.

Introduction: Strategic Importance of this compound

This compound is a substituted iodoaniline that has emerged as an indispensable building block in organic chemistry. The strategic placement of the iodo, methoxy, and amino groups on the aromatic ring offers a rich platform for synthetic diversification. The carbon-iodine bond is notably reactive compared to other carbon-halogen bonds, making it a preferred substrate for a multitude of transition-metal-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings[1]. The presence of the nucleophilic amino group and the electron-donating methoxy group further influences the molecule's reactivity and provides additional handles for functionalization.

This unique combination of features makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals and biologically active compounds. Its role is particularly prominent in the construction of indole scaffolds, which are core structures in numerous natural products and medicinal agents[1].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98991-09-4[2] |

| Molecular Formula | C₇H₈INO[2] |

| Molecular Weight | 249.05 g/mol [2] |

| IUPAC Name | This compound[2] |

| Physical Form | Solid |

| Storage | Store in freezer (-20°C), under inert atmosphere, and protected from light. |

Synthetic Strategies: Pathways to this compound

The synthesis of this compound is most efficiently achieved through the direct iodination of the readily available precursor, 3-methoxyaniline. This approach leverages the principles of electrophilic aromatic substitution, where the existing substituents direct the regioselective installation of the iodine atom.

Primary Route: Direct Electrophilic Iodination

The direct introduction of iodine onto the aromatic ring of 3-methoxyaniline is the most practical and widely employed synthetic route. The success of this strategy hinges on controlling the regioselectivity of the reaction.

Causality of Regioselectivity:

Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors in electrophilic aromatic substitution.

-

The amino group directs electrophiles to positions 2, 4, and 6.

-

The methoxy group directs electrophiles to positions 2, 4, and 6.

When both are present, their directing effects are synergistic. The position ortho to the amino group and meta to the methoxy group (C2) is highly activated. Similarly, the position para to the amino group (C4) and ortho to the methoxy group is also strongly activated. The position ortho to both groups (C2) is sterically accessible and electronically enriched, making it a primary site for iodination. While some formation of other isomers is possible, the 2-iodo product is typically the major product under controlled conditions.

Common Iodinating Systems: Various reagents can be employed for the iodination of activated arenes[3]. The choice of reagent and conditions can influence yield and selectivity.

-

Iodine (I₂) with a Base: Molecular iodine itself is a weak electrophile. Its reaction with anilines is often facilitated by a base (e.g., sodium bicarbonate) to neutralize the hydroiodic acid (HI) byproduct, which can otherwise protonate the starting aniline and deactivate the ring[4].

-

Iodine Monochloride (ICl): A more potent electrophile than I₂, ICl often provides higher yields and faster reaction times.

-

N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine, often used in acidic media or with a catalyst.

The following diagram illustrates the general mechanism for this key transformation.

Caption: Mechanism of electrophilic aromatic iodination.

Alternative Route: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halides, onto an aromatic ring by displacing a diazonium salt[5][6]. This reaction begins with the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) salt[7].

For the synthesis of this compound, this route is less direct than electrophilic iodination because the starting material, 3-methoxyaniline, already contains the required amino group. A hypothetical Sandmeyer approach would involve a more complex precursor, such as 2-amino-3-methoxybenzoic acid, where the carboxylic acid would first be converted to an amino group, followed by diazotization and iodination of a different amino group. However, a more relevant application of Sandmeyer-type chemistry is the iodination of a diazonium salt using potassium iodide (KI), a reaction that notably does not require a copper catalyst[8].

While a viable tool in organic synthesis, the Sandmeyer reaction is not the preferred method for this specific target molecule due to the efficiency and high regioselectivity of the direct iodination approach.

Detailed Experimental Protocol: Synthesis via Direct Iodination

This protocol describes a representative procedure for the synthesis of this compound from 3-methoxyaniline using molecular iodine and a base.

Table 2: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Methoxyaniline | 123.15 | 10.0 g | 81.2 |

| Iodine (I₂) | 253.81 | 20.6 g | 81.2 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 13.6 g | 162.4 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated Na₂S₂O₃ (aq) | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

| Silica Gel | - | As needed | - |

| Hexanes/Ethyl Acetate | - | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (10.0 g, 81.2 mmol) and sodium bicarbonate (13.6 g, 162.4 mmol).

-

Dissolution: Add 200 mL of dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the aniline is fully dissolved, resulting in a suspension of the base.

-

Iodine Addition: Cool the flask in an ice-water bath to 0°C. In a separate beaker, dissolve iodine (20.6 g, 81.2 mmol) in a minimal amount of DCM. Add this iodine solution to the reaction mixture dropwise over 30-45 minutes using an addition funnel.

-

Causality: Slow, cooled addition is crucial to control the reaction exotherm and minimize the formation of di-iodinated byproducts. The sodium bicarbonate neutralizes the HI formed during the reaction, preventing the deactivation of the aniline starting material.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, carefully quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the deep purple color of the excess iodine has completely disappeared, and the solution becomes colorless or pale yellow.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 95:5).

-

Self-Validation: The distinct spots on the TLC plate for the product and any impurities, followed by their separation via chromatography, validates the purification process.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. The purity should be confirmed by NMR spectroscopy.

The following flowchart visualizes the complete experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Safety, Handling, and Storage

-

Hazards: this compound is harmful if swallowed. The precursor, 3-methoxyaniline, is toxic and an irritant. Iodine is corrosive and harmful if inhaled. Dichloromethane is a suspected carcinogen.

-

Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

-

Storage: The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C to prevent degradation. Keep away from light and moisture.

Applications in Advanced Organic Synthesis

This compound is a valuable precursor for synthesizing complex molecular architectures, most notably indoles via the Larock indole synthesis.

Larock Indole Synthesis: This powerful one-pot reaction involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to form a 2,3-disubstituted indole[1]. The reaction generally exhibits high regioselectivity. Using this compound in this reaction allows for the direct synthesis of 4-methoxyindoles, a common motif in psychoactive natural products like psilocin[1].

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H8INO | CID 13541358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 4. orgsyn.org [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

A Spectroscopic Guide to 2-Iodo-3-methoxyaniline: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-iodo-3-methoxyaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and insightful resource.

Introduction

This compound, with the molecular formula C₇H₈INO, is a substituted aromatic amine. The precise arrangement of the iodo, methoxy, and amino groups on the benzene ring dictates its chemical reactivity and physical properties. Spectroscopic analysis is paramount in confirming the identity and purity of this compound. This guide will delve into the predicted and theoretical spectral data, offering a robust framework for its characterization.

Molecular Structure and Predicted Spectral Overview

The structure of this compound presents a unique substitution pattern that influences its spectral signature. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing and heavy iodine atom creates a distinct electronic environment, which is reflected in its NMR, MS, and IR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the aromatic region of the spectrum is of particular interest, as it reveals the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | t | 1H | Ar-H |

| ~6.4 - 6.6 | dd | 1H | Ar-H |

| ~6.2 - 6.4 | dd | 1H | Ar-H |

| ~3.9 (broad s) | s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

Interpretation:

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[1][2] The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which tend to shield the aromatic protons, shifting their signals to a higher field (lower ppm) compared to benzene (δ 7.3 ppm).[1][3] Conversely, the iodine atom has a modest deshielding effect. The interplay of these effects results in a complex splitting pattern in the aromatic region. The broad singlet for the -NH₂ protons is due to quadrupole broadening and potential hydrogen exchange.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the nature of the substituents.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 160 | C-OCH₃ |

| ~145 - 150 | C-NH₂ |

| ~130 - 135 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~105 - 110 | Ar-CH |

| ~90 - 95 | C-I |

| ~55 - 60 | -OCH₃ |

Interpretation:

The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-OCH₃ and C-NH₂) are expected to be the most downfield in the aromatic region.[2][4] The carbon atom bonded to the iodine (C-I) will be significantly shielded due to the "heavy atom effect".[5] The remaining aromatic carbons will appear in the typical range for substituted benzenes.[2][6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used for ¹³C NMR to improve the signal-to-noise ratio.

-

Instrument Setup: The ¹³C NMR spectrum is acquired on a 125 MHz spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 1.0 s

-

Proton decoupling is applied to simplify the spectrum to singlets for each carbon.

-

-

Data Processing: The FID is processed similarly to the ¹H NMR data. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Interpretation |

| 249 | Molecular ion [M]⁺ |

| 234 | [M - CH₃]⁺ |

| 122 | [M - I]⁺ |

| 107 | [M - I - CH₃]⁺ |

| 92 | [M - I - OCH₃]⁺ |

Interpretation:

Upon electron ionization, this compound will form a molecular ion [M]⁺ at m/z 249.[7] Subsequent fragmentation is expected to involve the loss of a methyl radical (-CH₃) from the methoxy group, leading to a fragment at m/z 234.[8] A major fragmentation pathway for iodo-substituted aromatic compounds is the loss of the iodine atom, resulting in a significant peak at m/z 122.[8] Further fragmentation of this ion can lead to the other observed peaks.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

-

Mass Analysis: The ions are separated based on their m/z ratio using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 (m) | N-H stretch | Primary amine |

| 3100-3000 (s) | C-H stretch | Aromatic |

| 2950-2850 (m) | C-H stretch | -OCH₃ |

| 1620-1580 (m) | C=C stretch | Aromatic ring |

| 1500-1400 (m) | C=C stretch | Aromatic ring |

| 1335-1250 (s) | C-N stretch | Aromatic amine |

| 1250-1020 (s) | C-O stretch | Aryl ether |

| 900-675 (s) | C-H "oop" | Aromatic |

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine (N-H stretching), aromatic ring (C-H and C=C stretching), and the aryl ether (C-O stretching).[9][10] The presence of two bands in the N-H stretching region is characteristic of a primary amine. The strong C-O stretching band is indicative of the methoxy group. The pattern of out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can provide further information about the substitution pattern of the benzene ring.[11][12]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet containing a small amount of the solid compound.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Processing: A background spectrum is subtracted, and the data is presented as a plot of transmittance versus wavenumber.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, MS, and IR data and the principles behind their interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their downstream applications.

References

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. University of Wisconsin-Madison. [Link]

-

H1 NMR Spectroscopy. University of Oxford. [Link]

-

IR Absorption Characteristics Chart. Scribd. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

IR Chart. University of California, Los Angeles. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Chemical shifts. University College London. [Link]

-

15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Iodo-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Iodo-3-methoxyaniline in Modern Synthesis

This compound is a highly functionalized aromatic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a methoxy group, and a strategically positioned iodine atom, offers a versatile platform for the construction of complex molecular architectures. The interplay of the electronic and steric effects of these substituents dictates its reactivity, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other intricate organic molecules. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its synthetic applications and best practices for its handling and storage.

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is primarily governed by the interplay of its three key functional groups: the nucleophilic amino group, the electron-donating methoxy group, and the reactive carbon-iodine bond.

Electronic and Steric Influences on Reactivity

The amino (-NH₂) group is a strong activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity. The methoxy (-OCH₃) group, situated meta to the amino group, also contributes to the electron density of the ring via its electron-donating resonance effect (+M), although its inductive electron-withdrawing effect (-I) also plays a role. The iodine atom, positioned ortho to the amino group, exerts a strong electron-withdrawing inductive effect (-I) and introduces significant steric hindrance around the adjacent amino group. This combination of electronic and steric factors finely tunes the molecule's reactivity in various transformations.

The general reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl.[1] This makes this compound a highly reactive substrate, often enabling reactions under milder conditions compared to its bromo or chloro analogs.

Key Synthetic Transformations of this compound

The presence of the versatile C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are central to the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 2-position.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding valuable arylalkyne intermediates.[2] These intermediates can be further elaborated into various heterocyclic systems.

Typical Sonogashira Coupling Protocol

Reaction Scheme:

Step-by-Step Methodology:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Add a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).

-

Add the terminal alkyne (1.2 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Heck reaction facilitates the coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes and related compounds.[3]

General Heck Reaction Protocol

Reaction Scheme:

Step-by-Step Methodology:

-

In a reaction vessel, combine this compound (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq.), and a phosphine ligand (e.g., triphenylphosphine) if required.

-

Add a suitable base, typically an amine base like triethylamine or an inorganic base such as potassium carbonate.

-

Add a polar aprotic solvent like DMF or acetonitrile.

-

Introduce the alkene (1.1-1.5 eq.).

-

Heat the reaction mixture (typically 80-140 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the residue by column chromatography.

The Suzuki coupling is a powerful method for creating carbon-carbon bonds between this compound and an organoboron reagent, such as a boronic acid or ester, to produce biaryl structures.[4][5]

Representative Suzuki Coupling Protocol

Reaction Scheme:

Step-by-Step Methodology:

-

To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Heat the mixture under an inert atmosphere with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, add water, and extract with an organic solvent.

-

Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

-

Purify the product by flash chromatography or recrystallization.

| Reaction Type | Coupling Partner | Typical Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF/Et₃N | 25-50 | 85-95 |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-120 | 70-85 |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 80-90 |

Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.

Other Notable Reactions

Beyond palladium-catalyzed cross-couplings, the functional groups of this compound can undergo a variety of other transformations:

-

Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -H, and other halogens) via Sandmeyer-type reactions.

-

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to introduce various substituents, which can be useful for modulating the electronic properties of the molecule or for introducing protecting groups.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to electrophilic substitution, although the position of substitution will be directed by the combined effects of the amino, methoxy, and iodo groups.

Stability and Handling of this compound

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

Thermal and Photochemical Stability

Aromatic iodo compounds can be sensitive to light and heat, potentially leading to the homolytic cleavage of the C-I bond and the formation of radical species.[6] This can result in discoloration and the formation of impurities. While specific studies on the thermal and photolytic degradation of this compound are not extensively reported, related methoxyanilines can become brownish upon exposure to air and light.[7] It is therefore recommended to store the compound in a cool, dark place.

Chemical Stability and Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[8] The amino group can react with strong acids to form the corresponding ammonium salt.

Recommended Storage and Handling

Based on supplier safety information and the general properties of related compounds, the following storage and handling procedures are recommended:

-

Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated area.[3][9] For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (e.g., in a freezer at -20°C).[3]

-

Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]

| Parameter | Recommendation |

| Storage Temperature | -20°C (long-term); 2-8°C (short-term)[3][9] |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[3] |

| Light | Protect from light; store in an amber vial or dark place.[3] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides.[8] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, primarily due to its high reactivity in palladium-catalyzed cross-coupling reactions. The strategic placement of the iodo, methoxy, and amino groups allows for a wide range of synthetic transformations, making it an important precursor for the synthesis of complex heterocyclic and biaryl compounds. Understanding its reactivity profile, combined with proper handling and storage to ensure its stability, is key to successfully leveraging its synthetic potential in research and development.

References

-

Lederer, A., et al. (2023). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science & Technology. [Link]

-

Quora. (2018). How does the ortho effect affect the basicity of aniline?[Link]

-

001Chemical. (n.d.). 5-Iodo-2-methoxyaniline. [Link]

-

Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

- Balasubramanian, T. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Journal of the Indian Chemical Society.

-

PubChem. (n.d.). This compound. [Link]

- Xu, P., et al. (2019).

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

-

Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

- Liu, W., et al. (2019). Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols. Journal of the American Chemical Society.

-

KAUST. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. [Link]

- Ma, S., et al. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. The Journal of Organic Chemistry.

-

MDPI. (2022). Poly(o-methoxyaniline) Chain Degradation Based on a Heat Treatment (HT) Process: Combined Experimental and Theoretical Evaluation. [Link]

- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry.

-

Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Beilstein Journals. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

-

National Institutes of Health. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. [Link]

- Khan, A. A., & Khan, Z. (2015). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Journal of the Iranian Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 001chemical.com [001chemical.com]

safety and handling of 2-Iodo-3-methoxyaniline

An In-depth Technical Guide to the Safe Handling and Application of 2-Iodo-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Section 1: Overview and Strategic Importance

This compound is a substituted iodoaniline that serves as a highly versatile and strategic intermediate in modern organic synthesis. Its unique substitution pattern—an iodine atom ortho to the amine and meta to the methoxy group—provides a distinct reactivity profile that is highly valued in the construction of complex molecular architectures.[1] The carbon-iodine bond is notable for its high reactivity in comparison to other aryl halides, making this compound a preferred substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[1] This reactivity, combined with the directing and functional potential of the amino and methoxy groups, has established its role as an indispensable building block in the synthesis of novel pharmaceutical compounds and complex heterocyclic systems.[1]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and key synthetic applications of this compound to ensure its safe and effective use in a laboratory setting.

Section 2: Physicochemical and Safety Properties

A thorough understanding of the compound's properties is the foundation of its safe handling. The data below has been consolidated from authoritative sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98991-09-4 | [2] |

| Molecular Formula | C₇H₈INO | [2] |

| Molecular Weight | 249.05 g/mol | [2] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [2] |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Section 2.2: Hazard Identification and Risk Assessment